![molecular formula C18H16O6P2 B12593851 [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid CAS No. 595567-13-8](/img/structure/B12593851.png)
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is a complex organic compound characterized by the presence of multiple phenyl groups and phosphonic acid functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the sequential coupling of phenyl groups followed by the introduction of phosphonic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification processes such as crystallization and chromatography are essential to achieve the required purity levels for industrial applications.
化学反応の分析
Types of Reactions
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between phosphonic acid groups and biological molecules. It is also investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form strong bonds with various substrates makes it valuable in surface modification and adhesion applications.
作用機序
The mechanism of action of [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
Bisphosphonates: Compounds like alendronate and risedronate share similar phosphonic acid functionalities and are used in the treatment of bone diseases.
Phenylphosphonic Acid: A simpler compound with a single phenyl group and phosphonic acid, used in various chemical applications.
Uniqueness
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is unique due to its multiple phenyl groups, which provide enhanced stability and reactivity compared to simpler phosphonic acids. This structural complexity allows for a broader range of applications and interactions with biological and industrial targets.
特性
CAS番号 |
595567-13-8 |
|---|---|
分子式 |
C18H16O6P2 |
分子量 |
390.3 g/mol |
IUPAC名 |
[4-[4-(4-phosphonophenyl)phenyl]phenyl]phosphonic acid |
InChI |
InChI=1S/C18H16O6P2/c19-25(20,21)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)26(22,23)24/h1-12H,(H2,19,20,21)(H2,22,23,24) |
InChIキー |
RWWZTTYQRYZYNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)
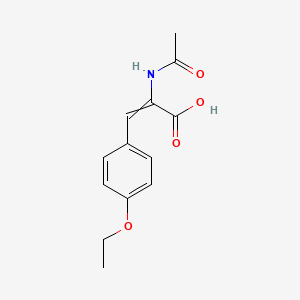
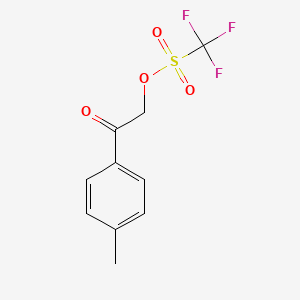
![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)
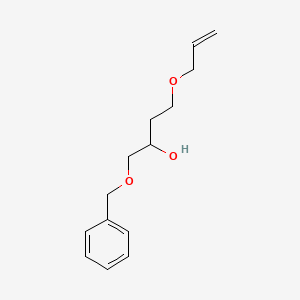
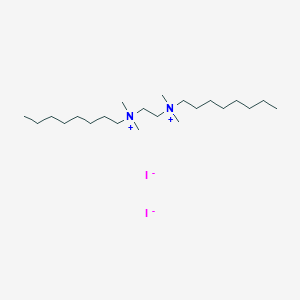
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)
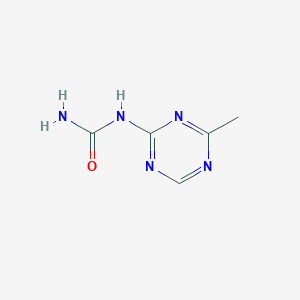

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
